molecular formula C13H14N2O2 B8733283 4,6-Dimethoxy-2-(p-tolyl)pyrimidine

4,6-Dimethoxy-2-(p-tolyl)pyrimidine

Cat. No. B8733283
M. Wt: 230.26 g/mol
InChI Key: QRYPYQSOSIMWAS-UHFFFAOYSA-N
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Patent
US04674229

Procedure details

156.1 g of a 30.5% solution of sodium methylate are stirred with 700 ml of anhydrous methanol. To the solution are then added, over 10 minutes and with gentle cooling, 95.64 g of 2-p-tolyl-4,6-dichloropyrimidine. The mixture is then heated to reflux and kept at the boil for 4 hours. The solvent is removed by distillation and the residue is charged into 1000 ml of water. The product is triturated with water to remove sodium chloride, isolated by filtration, washed with water and dried in the air, affording 90.4 g of the title compound with a melting point of 61°-62° C.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
95.64 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[C:4]1([CH3:18])[CH:9]=[CH:8][C:7]([C:10]2[N:15]=[C:14](Cl)[CH:13]=[C:12](Cl)[N:11]=2)=[CH:6][CH:5]=1.[CH3:19][OH:20]>>[C:4]1([CH3:18])[CH:9]=[CH:8][C:7]([C:10]2[N:15]=[C:14]([O:2][CH3:1])[CH:13]=[C:12]([O:20][CH3:19])[N:11]=2)=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
700 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
95.64 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C1=NC(=CC(=N1)Cl)Cl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
The solvent is removed by distillation
ADDITION
Type
ADDITION
Details
the residue is charged into 1000 ml of water
CUSTOM
Type
CUSTOM
Details
The product is triturated with water
CUSTOM
Type
CUSTOM
Details
to remove sodium chloride
CUSTOM
Type
CUSTOM
Details
isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in the air

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)C1=NC(=CC(=N1)OC)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 90.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.